molecular formula C16H14O6 B8271709 Artocarpanone CAS No. 520-25-2

Artocarpanone

Cat. No.: B8271709
CAS No.: 520-25-2
M. Wt: 302.28 g/mol
InChI Key: FQGBGNHGEUOZIW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artocarpanone is a prenylated flavonoid isolated from the heartwoods of Artocarpus heterophyllus (Jackfruit) . This compound is of significant interest in pharmacological research due to its dual biological activities, primarily as an antibacterial agent and a tyrosinase inhibitor. In antibacterial research, this compound demonstrates strong and selective activity. It is notably effective against Escherichia coli , with studies showing a Minimum Inhibitory Concentration (MIC) as low as 3.9 µg/mL and bactericidal activity . Its mechanism of action against this and other Gram-negative bacteria involves disrupting the bacterial cell membrane, leading to a loss of membrane integrity and eventual cell lysis . Furthermore, this compound exhibits a remarkable synergistic effect with conventional antibiotics like norfloxacin against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . This synergistic combination has been shown to significantly enhance antibacterial efficacy and alter membrane permeability, offering a promising research pathway for overcoming antibiotic resistance . Beyond its antibacterial applications, this compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis . Research indicates it effectively inhibits both mushroom tyrosinase activity and melanin production in B16 melanoma cells, making it a candidate compound for investigating the regulation of hyperpigmentation . The compound has also been studied for its anti-inflammatory potential, showing an ability to inhibit the release of lysozyme from stimulated neutrophils . This compound is provided as a high-purity compound for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

520-25-2

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)10-3-2-8(17)4-11(10)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1

InChI Key

FQGBGNHGEUOZIW-AWEZNQCLSA-N

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=C(C=C3)O)O)O

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Implications

Structural Optimization : Prenylation is critical for bioactivity; derivatives with additional prenyl groups (e.g., artocarpin) warrant further study .

Dual Therapeutic Potential: this compound’s tyrosinase inhibition suggests applications in hyperpigmentation disorders alongside cancer therapy .

Preparation Methods

Solvent Selection and Optimization

The polarity of artocarpanone dictates solvent choice for efficient extraction. Ethyl acetate has been identified as the optimal solvent due to its intermediate polarity, which selectively solubilizes this compound while minimizing co-extraction of non-target compounds. Comparative studies using hexane, chloroform, ethyl acetate, and methanol demonstrated that ethyl acetate yielded the highest this compound content (0.82% w/w) in A. heterophyllus heartwood extracts. Methanol, despite producing higher crude extract yields, exhibited lower selectivity for this compound due to its broad solubilization of polar and non-polar constituents.

Table 1: this compound Content in Extracts Using Different Solvents

SolventThis compound Content (% w/w)Total Extract Yield (% w/w)
Hexane0.123.5
Chloroform0.455.2
Ethyl Acetate0.826.8
Methanol0.3112.4

Extraction Techniques

Heat Reflux Extraction
The most widely adopted method involves refluxing powdered heartwoods (1 g) with ethyl acetate (250 mL) at 78°C for 1 hour. This approach maximizes compound stability and extraction efficiency, achieving a recovery rate of 98–104% for this compound. Post-extraction, the solvent is evaporated under reduced pressure, and the residue is dissolved in methanol for further purification.

Maceration
Alternative protocols use maceration with ethyl acetate or ethanol at room temperature for 48–72 hours. While this method is less energy-intensive, it results in lower this compound yields (0.68% w/w) compared to reflux.

Chromatographic Isolation and Purification

High-Performance Liquid Chromatography (HPLC)

This compound is isolated using reversed-phase HPLC with a TSK-gel ODS-80Tm column (150 × 4.6 mm, 5 µm). The mobile phase consists of a methanol-water gradient:

  • 0–8 min : 60% methanol

  • 8–27 min : 80% methanol

  • 27–35 min : 60% methanol

Detection is performed at 285 nm, where this compound exhibits maximal UV absorption. The method’s validation parameters include:

Table 2: HPLC Validation Parameters for this compound

ParameterValue
Linearity (R²)≥0.9995
LOD0.12 µg/mL
LOQ0.40 µg/mL
Intra-day RSD<1%
Inter-day RSD<2%

Activity-Guided Fractionation

Bioassay-guided isolation is employed to target this compound. Ethyl acetate extracts are fractionated via vacuum liquid chromatography (VLC) using silica gel and eluted with hexane-ethyl acetate gradients. Active fractions inhibiting Bacillus subtilis (MIC: 9.8 µg/mL) or tyrosinase (IC₅₀: 12.9 µM) are further purified using preparative TLC or HPLC.

Synthetic Preparation Approaches

Total Synthesis

This compound’s synthesis begins with 1,3,5-trimethoxybenzene, proceeding through a 12-step sequence involving Friedel-Crafts acylation, cyclization, and regioselective demethylation. Key steps include:

  • Prenylation : Introduction of isoprenyl groups via alkylation.

  • Cyclization : Formation of the flavanone core using acid catalysis.

  • Demethylation : Selective removal of methyl groups using TMSI-quinoline.

The synthetic route achieves an overall yield of 3.5%, limited by side reactions during demethylation.

Table 3: Synthetic Route Efficiency

StepReactionYield (%)
1Prenylation72
5Cyclization65
9Demethylation38

Analytical Validation and Method Optimization

Method Reproducibility

HPLC methods for this compound quantification show excellent reproducibility, with inter-day and intra-day relative standard deviations (RSD) below 2%. Recovery rates from spiked samples range from 98–104%, confirming minimal matrix interference.

Stability Considerations

This compound degrades under prolonged light exposure or alkaline conditions. Storage in amber vials at −20°C in methanol ensures stability for over six months.

Comparative Analysis of Preparation Methods

Natural Extraction vs. Synthesis

  • Yield : Natural extraction provides higher yields (0.82% w/w) compared to synthesis (3.5% overall).

  • Purity : HPLC-isolated this compound achieves >98% purity, while synthetic batches require additional purification.

  • Cost : Synthesis involves expensive reagents (e.g., TMSI), making natural extraction more cost-effective for large-scale production .

Q & A

Q. What standardized methods are used to evaluate Artocarpanone’s antimicrobial activity?

Antimicrobial activity is typically assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. For example, studies on Escherichia coli reported MIC and MBC values of 3.9 µg/mL and 7.8 µg/mL, respectively, using broth microdilution methods . Disk diffusion assays can complement these results by measuring inhibition zones. However, inconsistencies arise when testing Gram-positive vs. Gram-negative bacteria; for instance, this compound showed weak activity against MRSA (MIC > 100 µg/mL) compared to Vibrio cholerae (MIC = 15.6 µg/mL) . Researchers should validate results with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects and use membrane permeability assays (e.g., propidium iodide staining) to probe mechanisms .

Q. What extraction and purification protocols are optimal for isolating this compound from Artocarpus heterophyllus?

this compound is isolated via ethanolic extraction followed by solvent partitioning (e.g., ethyl acetate). Column chromatography with silica gel or Sephadex LH-20 is commonly used, with purity confirmed by HPLC-DAD (>95%) and structural elucidation via 1H-NMR and 13C-NMR . Key challenges include low yield (0.02–0.05% w/w), requiring optimization of solvent polarity and gradient elution. Recent protocols recommend flash chromatography for faster separation and LC-MS/MS for quantifying trace amounts in complex matrices .

Advanced Research Questions

Q. How does this compound inhibit melanin biosynthesis, and what experimental models validate this activity?

this compound suppresses melanogenesis by competitive inhibition of tyrosinase , the key enzyme in melanin production. In vitro studies using B16 melanoma cells showed a 50% reduction in melanin content at 10 µM, comparable to kojic acid . Mechanistic studies employ molecular docking to identify binding sites on tyrosinase and Western blotting to assess downstream MITF (microphthalmia-associated transcription factor) expression . Contradictions arise in vivo; for example, this compound’s efficacy in zebrafish models was limited by poor solubility, suggesting formulation improvements (e.g., nanoemulsions) are needed .

Q. How can researchers resolve contradictions in this compound’s antibacterial efficacy across bacterial models?

Discrepancies (e.g., strong activity against E. coli vs. weak effects on MRSA) may stem from differences in cell wall structure (Gram-negative vs. Gram-positive) or efflux pump expression. To address this, use genomic analysis (e.g., RNA-seq) to compare gene expression in treated vs. untreated bacteria and synergy assays (e.g., checkerboard method) to test combinations with antibiotics. For instance, this compound enhanced ciprofloxacin’s activity against P. aeruginosa by disrupting membrane permeability . Researchers should also standardize culture conditions (e.g., pH, biofilm vs. planktonic growth) to reduce variability .

Q. What methodologies are used to assess this compound’s anti-inflammatory mechanisms in phagocytes?

Key assays include:

  • Chemotaxis inhibition : Modified Boyden chamber assays measuring IC50 values (e.g., 6.96 µM for this compound) .
  • Reactive oxygen species (ROS) suppression : Luminol-based chemiluminescence to quantify ROS inhibition in polymorphonuclear leukocytes .
  • Myeloperoxidase (MPO) activity : Colorimetric assays showing this compound’s IC50 (23.3 µM) outperforms indomethacin (69 µM) . Structural-activity relationships (SAR) highlight the importance of prenyl groups and hydroxyl substitutions for potency. Confocal microscopy can visualize phagocytosis inhibition of opsonized bacteria .

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s antioxidant capacity?

Use DPPH radical scavenging (IC50 = 17.7 ppm for Kudraflavone C vs. 99.3 ppm for this compound) and ABTS assays to quantify antioxidant activity . Combine with FRAP (Ferric Reducing Antioxidant Power) assays to measure electron donation capacity. For cellular models, employ H2O2-induced oxidative stress in HepG2 cells and measure ROS via fluorescent probes (e.g., DCFH-DA). Note that this compound’s lower antioxidant activity compared to analogs like Artocarpin suggests structural modifications (e.g., adding hydroxyl groups) may enhance efficacy .

Q. What strategies are recommended for addressing low bioavailability in preclinical studies?

this compound’s poor solubility and rapid metabolism limit in vivo applicability. Solutions include:

  • Nanoformulations : Liposomal encapsulation to improve half-life.
  • Prodrug design : Esterification of hydroxyl groups to enhance absorption.
  • Pharmacokinetic studies : LC-MS/MS to track plasma concentration-time profiles in rodent models .

Data Analysis & Reporting

Q. How should conflicting data on this compound’s bioactivity be analyzed?

Apply Bland-Altman plots to assess agreement between replicates and meta-analysis to pool data from multiple studies. For example, discrepancies in MIC values across labs may arise from variations in bacterial strains (e.g., ATCC vs. clinical isolates). Report 95% confidence intervals and use multivariate regression to control for confounding variables (e.g., solvent type in assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Artocarpanone
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